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Executive Summary

SHR5428 is a potent, selective, and orally active noncovalent inhibitor of Cyclin-Dependent
Kinase 7 (CDK7). CDK?7 is a key regulator of both the cell cycle and transcription, making it an
attractive therapeutic target in oncology. This technical guide provides a comprehensive
overview of SHR5428, including its mechanism of action, preclinical data, and the experimental
methodologies used in its evaluation. The information is intended to support researchers,
scientists, and drug development professionals in understanding the therapeutic potential of
SHR5428.

Introduction to SHR5428 and its Target: CDK7

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a critical
role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2]
CDKZ7, in particular, holds a unique position as it dually regulates both cell cycle progression

and global transcription.[2][3][4]

As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and
activates other CDKs, including CDK1, CDK2, CDK4, and CDKG®, thereby controlling transitions
through the different phases of the cell cycle.[5] Additionally, CDK7 is a subunit of the general
transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase
I, a crucial step for transcription initiation.[5][6]
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Given its dual role, inhibition of CDK7 presents a promising strategy for cancer therapy by
simultaneously arresting the cell cycle and disrupting the transcriptional program of cancer
cells. SHR5428 has emerged as a selective and noncovalent inhibitor of CDK7, demonstrating
significant antitumor activity in preclinical models of breast cancer.[3][4][5][7]

Mechanism of Action of SHR5428

SHR5428 exerts its therapeutic effect by directly inhibiting the kinase activity of CDK7. By
binding to CDK7, SHR5428 prevents the phosphorylation of its key substrates, leading to a
dual impact on cancer cells:

o Cell Cycle Arrest: Inhibition of CDK7's CAK function prevents the activation of cell cycle
CDKs, leading to a halt in cell cycle progression.

o Transcriptional Inhibition: By blocking CDK7's role in TFIIH, SHR5428 inhibits the
transcription of a broad range of genes, including those essential for cancer cell growth and
survival.

This dual mechanism of action underscores the potential of SHR5428 to be effective in various
cancer types, particularly those dependent on high transcriptional activity.

Preclinical Data for SHR5428
In Vitro Activity

SHR5428 has demonstrated potent and selective inhibition of CDK7 in enzymatic and cellular
assays.

Assay Parameter Value Reference

CDK7 Enzymatic

IC50 2.3nM [11131141181
Assay

MDA-MB-468 Cell

Viability IC50 6.6 "M [113](4](8]

Table 1: In Vitro Activity of SHR5428
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In Vivo Efficacy

The antitumor activity of SHR5428 was evaluated in a triple-negative breast cancer (TNBC)
xenograft model using the HCC70 cell line.

Tumor Growth Inhibition

Dose (oral, g.d.) (TGI) Reference
3 mgl/kg 39% [31[4]
10 mg/kg 61% [31[4]
30 mg/kg 83% [31[4]

Table 2: In Vivo Efficacy of SHR5428 in an HCC70 Xenograft Model

Pharmacokinetics

The pharmacokinetic profile of SHR5428 has been characterized in multiple preclinical species
following oral administration.

) Dose Cmax AUC
Species t1/2 (h) F (%) Reference
(oral) (ng/mL) (ng-h/mL)
Mouse 2 mg/kg 116 139 0.7 32 [31[4]
Rat 2 mg/kg 120 556 2.6 44 [3]14]
Dog 2 mg/kg 543 4101 4.9 92 [31[4]

Table 3: Pharmacokinetic Parameters of SHR5428 in Different Species

Signaling Pathways and Experimental Workflows
CDK7's Dual Role in Cell Cycle and Transcription
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Caption: Dual inhibitory action of SHR5428 on CDK7's cell cycle and transcriptional roles.

Experimental Workflow for Preclinical Evaluation
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Caption: Workflow for the preclinical assessment of SHR5428.

Detailed Experimental Protocols

While specific, proprietary protocols for SHR5428 have not been fully disclosed, the following
sections describe generalized methodologies for the key experiments cited.

CDK7 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of SHR5428 against CDK7.
General Protocol:

o Reaction Setup: A reaction mixture is prepared containing recombinant human CDK7/Cyclin
H, a suitable substrate (e.g., a peptide derived from a known CDK7 substrate), and ATP in a

kinase assay buffer.

« Inhibitor Addition: SHR5428 is serially diluted and added to the reaction mixture. A control
with no inhibitor is included.
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 Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific
duration to allow for substrate phosphorylation.

o Detection: The amount of phosphorylated substrate is quantified. This can be achieved using
various methods, such as:

o Radiometric Assay: Using [y-32P]JATP and measuring the incorporation of the radioactive
phosphate into the substrate.

o Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP
produced, which is directly proportional to the kinase activity.

o Fluorescence Resonance Energy Transfer (FRET): Using a fluorescently labeled substrate
and an antibody that recognizes the phosphorylated form.

» Data Analysis: The percentage of inhibition is calculated for each concentration of SHR5428,
and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MDA-MB-468)

Objective: To assess the cytotoxic effect of SHR5428 on the triple-negative breast cancer cell
line MDA-MB-468.

General Protocol:

o Cell Seeding: MDA-MB-468 cells are seeded into 96-well plates at a predetermined density
and allowed to adhere overnight.

o Compound Treatment: Cells are treated with various concentrations of SHR5428. A vehicle
control (e.g., DMSO) is included.

 Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a
humidified incubator with 5% CO-.

 Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay,
such as:

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b12394268?utm_src=pdf-body
https://www.benchchem.com/product/b12394268?utm_src=pdf-body
https://www.benchchem.com/product/b12394268?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the
yellow tetrazolium salt MTT to purple formazan crystals.

o MTS Assay: Similar to the MTT assay but uses a water-soluble tetrazolium salt.

o CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present,
which is an indicator of metabolically active cells.

o Data Analysis: The absorbance or luminescence is read using a plate reader. The
percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50
value is determined.

In Vivo Xenograft Study (HCC70)

Objective: To evaluate the in vivo antitumor efficacy of SHR5428 in a mouse xenograft model of
triple-negative breast cancer.

General Protocol:

o Cell Implantation: HCC70 cells are subcutaneously injected into the flank of immunodeficient
mice (e.g., nude or NOD/SCID mice).

e Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mms3).

o Randomization and Treatment: Mice are randomized into treatment groups (vehicle control
and different doses of SHR5428). SHR5428 is administered orally, typically once daily (qg.d.).

e Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using
calipers. Body weight is also monitored as an indicator of toxicity.

o Study Endpoint: The study is terminated when tumors in the control group reach a
predetermined size or after a specific treatment duration.

o Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative
to the vehicle control group. Statistical analysis is performed to determine the significance of
the antitumor effect.

Pharmacokinetic Studies
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Obijective: To determine the pharmacokinetic properties of SHR5428 in different animal
species.

General Protocol:

¢ Animal Dosing: A single dose of SHR5428 is administered to animals (e.g., mice, rats, dogs)
via the intended clinical route (oral) and intravenously (to determine bioavailability).

e Blood Sampling: Blood samples are collected at various time points after dosing.
o Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

o Bioanalysis: The concentration of SHR5428 in the plasma samples is quantified using a
validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-
MS/MS).

o Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key
pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum
concentration (Tmax), area under the curve (AUC), half-life (t1/2), and oral bioavailability
(F%).

Conclusion

SHR5428 is a promising CDK7 inhibitor with a dual mechanism of action that targets both cell
cycle progression and transcription in cancer cells. The preclinical data demonstrate its potent
in vitro activity and significant in vivo efficacy in a triple-negative breast cancer model, along
with favorable pharmacokinetic properties. The experimental methodologies outlined in this
guide provide a framework for the continued investigation and development of SHR5428 and
other CDKY inhibitors as potential cancer therapeutics. Further research is warranted to fully
elucidate its clinical potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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